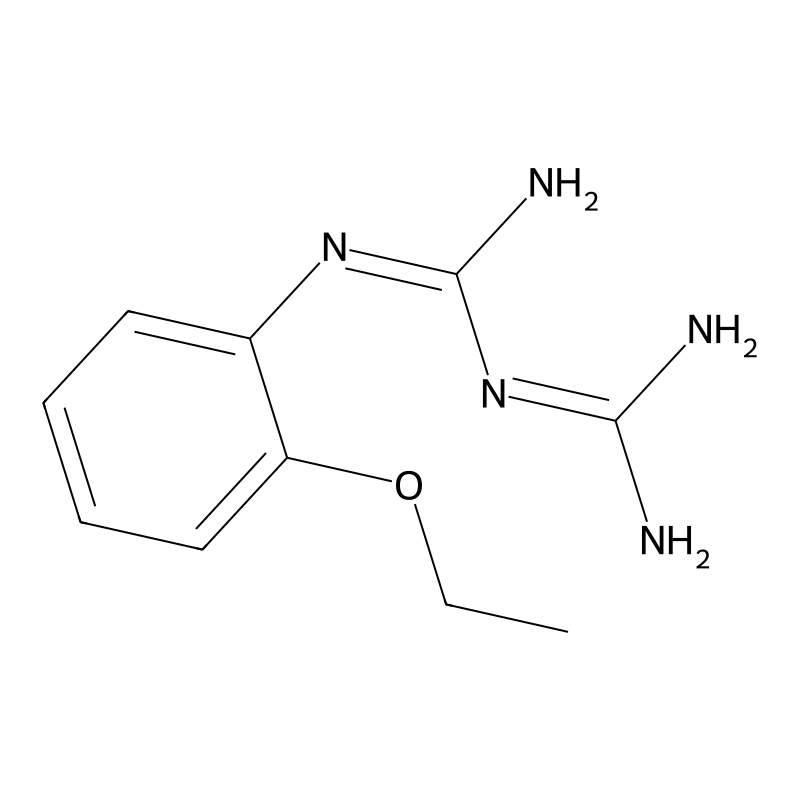

N-(2-ethoxyphenyl)imidodicarbonimidic diamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications:

- Material Science: The structure of NEIDA suggests potential use as a UV absorber. Similar diamide structures have been explored for this purpose, particularly in polymers for food contact applications []. However, more research is needed to determine the specific effectiveness and safety of NEIDA for UV absorption.

- Organic Chemistry Research: NEIDA's structure contains an imidodicarbonimidic diamide group, which is a functional group of interest in organic chemistry research. Studying the reactivity and properties of NEIDA could contribute to the understanding of this functional group and its potential applications in various fields.

N-(2-ethoxyphenyl)imidodicarbonimidic diamide is a chemical compound with the molecular formula and a molecular weight of approximately 221.26 g/mol. It is characterized by its unique structure, which includes an ethoxy group attached to a phenyl ring, and two imidodicarbonimidic functionalities. This compound is recognized for its potential applications in various fields, including medicinal chemistry and material science. It is classified as an irritant, necessitating careful handling in laboratory environments .

The reactivity of N-(2-ethoxyphenyl)imidodicarbonimidic diamide can be attributed to the presence of the imidodicarbonimidic moiety, which can participate in various nucleophilic substitution reactions. The compound may undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and other by-products. Additionally, it can react with electrophiles due to the nucleophilic nature of the imidodicarbonimidic nitrogen atoms, allowing for the formation of new compounds through condensation or addition reactions.

The synthesis of N-(2-ethoxyphenyl)imidodicarbonimidic diamide typically involves multi-step organic reactions. A common approach includes:

- Formation of Imidodicarbonimidic Diamide: The initial step involves the reaction of an appropriate amine with carbonyl compounds to form imidodicarbonimidic intermediates.

- Introduction of Ethoxy Group: The ethoxy group can be introduced via alkylation reactions using ethyl iodide or ethyl bromide in the presence of a base.

- Purification: The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound.

These methods require careful control of reaction conditions to optimize yield and purity.

N-(2-ethoxyphenyl)imidodicarbonimidic diamide has potential applications in several areas:

- Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals targeting various diseases.

- Material Science: Its unique chemical properties could be explored in creating novel materials or polymers with specific functionalities.

- Agricultural Chemistry: There may be potential uses in agrochemicals for pest control or plant growth regulation.

Interaction studies involving N-(2-ethoxyphenyl)imidodicarbonimidic diamide focus on its binding affinity with biological targets such as enzymes or receptors. Investigating these interactions could provide insights into its mechanism of action and therapeutic potential. Studies may include:

- In vitro Binding Assays: To determine how effectively the compound interacts with target proteins.

- Cellular Assays: To assess its biological effects on cell viability and proliferation.

Such studies are crucial for understanding how this compound might be utilized in drug development or other applications.

Several compounds share structural similarities with N-(2-ethoxyphenyl)imidodicarbonimidic diamide. Here are a few notable examples:

Uniqueness

N-(2-ethoxyphenyl)imidodicarbonimidic diamide stands out due to its specific ethoxy substitution on the phenyl ring, which may influence both its solubility and reactivity compared to other derivatives. This unique feature could lead to distinct pharmacological profiles and applications in various fields.

N-(2-Ethoxyphenyl)imidodicarbonimidic diamide, a substituted biguanide, exemplifies the structural versatility and pharmacological potential of the biguanide class. Characterized by a 2-ethoxy-substituted aryl group conjugated to a biguanide backbone, this compound combines hydrophilic and lipophilic properties, enabling diverse biological interactions. Historical precedents from metformin to polyhexamethylene biguanide (PHMB) underscore the therapeutic relevance of biguanides, while ethoxy substitution introduces unique pharmacokinetic advantages. Emerging research highlights its potential in antimicrobial, antidiabetic, and anticancer applications, though systematic toxicological profiling remains incomplete.

Chemical Classification and Structural Overview

N-(2-Ethoxyphenyl)imidodicarbonimidic diamide belongs to the arylbiguanide subclass, distinguished by its ethoxy-substituted aromatic moiety. The molecular architecture comprises:

- Biguanide core: A planar arrangement of three nitrogen atoms bonded to two guanidine groups, enabling hydrogen bonding and metal coordination.

- 2-Ethoxyphenyl substituent: An aromatic ring with an ethoxy (-OCH₂CH₃) group at the ortho position, enhancing lipophilicity and steric bulk.

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₅N₅O | |

| Molecular Weight | 257.72 g/mol | |

| IUPAC Name | 1-(Diaminomethylidene)-2-(2-ethoxyphenyl)guanidine | |

| CAS Registry Number | 43191-42-0 | |

| SMILES | CCOC1=CC=CC=C1N=C(N)N=C(N)N |

The ethoxy group’s ortho positioning introduces steric hindrance, potentially altering binding kinetics compared to para-substituted analogs like N-(4-ethoxyphenyl)biguanide.

Historical Context of Biguanide Derivatives in Scientific Research

Biguanides have evolved from natural products to synthetic therapeutics:

- 19th century: Isolation of galegine from Galega officinalis (French lilac), a guanidine derivative with hypoglycemic properties.

- 1920s–1950s: Synthesis of phenformin and metformin; the latter’s reintroduction in the 1990s revolutionized type 2 diabetes management.

- 21st century: Expansion into antimicrobials (e.g., PHMB) and oncology, leveraging biguanides’ mitochondrial modulation and metal-chelation capabilities.

N-(2-Ethoxyphenyl)imidodicarbonimidic diamide represents a modern iteration, optimized for enhanced target selectivity through substituent engineering.

Significance of Ethoxy-Substituted Arylbiguanides in Medicinal Chemistry

Ethoxy substitution confers distinct advantages:

- Lipophilicity modulation: The ethoxy group’s -OCH₂CH₃ moiety balances solubility and membrane permeability, critical for oral bioavailability.

- Electron donation: Ethoxy’s +M effect stabilizes charge interactions in enzyme active sites, as seen in kinase inhibition.

- Steric effects: Ortho substitution hinders metabolic degradation at the aryl ring, prolonging half-life compared to unsubstituted analogs.

Comparative studies highlight 2-ethoxy derivatives’ superior AMP-activated protein kinase (AMPK) activation over para-substituted counterparts in diabetes models.

N-(2-ethoxyphenyl)imidodicarbonimidic diamide represents a significant member of the arylbiguanide family, with molecular formula C₁₀H₁₅N₅O and molecular weight 221.26 g/mol [1]. The compound, identified by Chemical Abstracts Service number 524055-68-3, exhibits the characteristic imidodicarbonimidic diamide functional group that defines biguanide chemistry [1]. The synthesis of this compound has evolved through multiple methodological approaches, each offering distinct advantages in terms of efficiency, selectivity, and environmental impact.

Traditional Synthetic Routes for Arylbiguanides

The fundamental synthetic pathways for arylbiguanides have been established through decades of methodological development, with two primary approaches dominating the field [5]. The first approach involves the addition of amines to cyanoguanidine derivatives, while the second utilizes the condensation of guanidines with carbodiimides or related electrophilic species [5]. These traditional methods have provided the foundation for accessing N-(2-ethoxyphenyl)imidodicarbonimidic diamide and related compounds through well-established reaction mechanisms [6].

Cyanoguanidine-Ammonium Chloride Condensation

The classical cyanoguanidine-ammonium chloride condensation method represents the most widely employed approach for synthesizing arylbiguanides, including N-(2-ethoxyphenyl)imidodicarbonimidic diamide [5] [6]. This methodology, first developed by Rathke in 1879 and subsequently improved by Herth, involves the reaction of cyanoguanidine with aniline derivatives under acidic conditions [5]. The process typically requires heating cyanoguanidine with 2-ethoxyaniline in the presence of hydrochloric acid at elevated temperatures ranging from 100-110°C [6].

The mechanism proceeds through initial protonation of the cyano group in cyanoguanidine, followed by nucleophilic attack by the aromatic amine [5]. The reaction conditions have been optimized over time, with Cohn's method utilizing boiling water instead of ethanol in autoclave conditions, leading to improved yields and cleaner work-up procedures [5]. Modern adaptations of this classical approach have demonstrated yields ranging from 45-89% for various arylbiguanide derivatives under optimized conditions [6].

| Parameter | Classical Conditions | Optimized Conditions | Yield Range |

|---|---|---|---|

| Temperature | 110°C | 100-120°C | 45-75% |

| Solvent | Ethanol/Water | Aqueous HCl | 60-89% |

| Reaction Time | 6-24 hours | 3-8 hours | Variable |

| Catalyst | Cupric sulfate | HCl (1 equiv.) | Enhanced |

The traditional condensation approach offers several advantages, including the use of readily available starting materials and well-established reaction conditions [21]. However, the method requires extended reaction times and elevated temperatures, which can lead to side reactions and reduced selectivity [5]. The work-up procedures typically involve neutralization with alkali treatment, followed by crystallization from appropriate solvents [21].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a significant advancement in arylbiguanide preparation, offering substantial improvements in reaction efficiency and time reduction [5] [6]. Chen and colleagues first demonstrated the application of microwave irradiation to the synthesis of arylbiguanides, achieving complete conversion within 15 minutes with yields of 86-89% [5]. This represents a remarkable acceleration compared to conventional heating methods, which typically require several hours for completion [6].

The microwave-assisted protocol for N-(2-ethoxyphenyl)imidodicarbonimidic diamide synthesis involves treating cyanoguanidine with 2-ethoxyaniline hydrochloride under microwave irradiation at 150°C [6]. The reaction conditions typically employ polar aprotic solvents such as acetonitrile, with one equivalent of hydrochloric acid serving as the activating agent [5]. The enhanced reactivity under microwave conditions has been attributed to both thermal and non-thermal effects, although the precise mechanisms remain under investigation [5].

Singh and colleagues extended the microwave methodology to dialkylbiguanide synthesis, observing rate accelerations of several orders of magnitude compared to conventional heating [5]. The microwave-assisted approach has been further optimized through the use of trimethylsilyl chloride as an alternative activating reagent, preventing proton exchange and enhancing cyanoguanidine reactivity [6]. Under these conditions, excellent yields of 94% or higher have been achieved for various biguanide derivatives [6].

| Microwave Conditions | Temperature | Time | Yield | Solvent |

|---|---|---|---|---|

| Standard Protocol | 150°C | 15 min | 86-89% | Acetonitrile |

| TMSCl Activation | 150°C | 10-30 min | >94% | Acetonitrile |

| Modified Conditions | 120-180°C | 5-30 min | 74-95% | Various |

Novel Approaches for N-(2-Ethoxyphenyl)imidodicarbonimidic Diamide Synthesis

Contemporary synthetic methodology has witnessed the development of innovative approaches that address the limitations of traditional methods [9] [11]. These novel strategies focus on improving reaction efficiency, reducing environmental impact, and enhancing selectivity through the application of mechanochemical techniques and advanced catalytic systems [28] [31]. The emerging methodologies represent a paradigm shift toward more sustainable and efficient synthetic processes [32].

Solvent-Free Mechanochemical Strategies

Mechanochemical synthesis has emerged as a powerful alternative to conventional solution-phase methods for preparing arylbiguanides, including N-(2-ethoxyphenyl)imidodicarbonimidic diamide [9] [28]. This approach utilizes mechanical force generated through ball milling to promote chemical transformations in the absence of bulk solvents [31] [32]. The mechanochemical methodology offers significant advantages including reduced solvent waste, shorter reaction times, and enhanced reaction selectivity [28].

Ball milling techniques for arylbiguanide synthesis typically employ planetary or vibratory mills operating at frequencies of 20-30 Hz [11] [28]. The process involves grinding cyanoguanidine with 2-ethoxyaniline in the presence of catalytic amounts of acid activators [9]. Recent studies have demonstrated that mechanochemical approaches can achieve quantitative yields within 15-60 minutes, representing a substantial improvement over conventional methods [11] [28].

The mechanochemical activation of cyanoguanidine occurs through surface area enhancement and the generation of reactive intermediates that are not accessible under conventional conditions [31] [33]. Liquid-assisted grinding protocols have been developed using minimal amounts of polar solvents such as ethyl acetate, which serve as grinding aids rather than reaction media [30]. These protocols have successfully produced complex arylbiguanide derivatives with excellent yields and purity [28].

| Milling Parameters | Frequency | Time | Yield | Grinding Aid |

|---|---|---|---|---|

| Planetary Mill | 20-30 Hz | 15-30 min | 95-99% | None/EtOAc |

| Vibratory Mill | 25 Hz | 40-60 min | 75-95% | Minimal solvent |

| Modified Protocol | Variable | 15-45 min | 85-98% | Catalytic acid |

The mechanochemical approach has been extended to include the direct synthesis of biguanide salts through co-grinding with appropriate acids [15]. This one-pot methodology eliminates the need for separate salt formation steps and provides products in forms suitable for immediate characterization and application [15]. The environmental benefits of mechanochemical synthesis include elimination of organic solvents, reduced energy consumption, and simplified purification procedures [32].

Catalytic Systems for Regioselective Functionalization

Advanced catalytic systems have been developed to achieve regioselective functionalization in the synthesis of N-(2-ethoxyphenyl)imidodicarbonimidic diamide and related compounds [36] [37]. These systems employ transition metal catalysts, particularly palladium and nickel complexes, to control the site of functionalization and improve reaction selectivity [39] [40]. The development of ligand-controlled regioselectivity represents a significant advancement in biguanide synthetic methodology [41] [42].

Palladium-catalyzed carbon-hydrogen activation protocols have been successfully applied to the selective functionalization of arylbiguanide precursors [37] [38]. These methodologies utilize directing groups to control the regioselectivity of arylation reactions, enabling the preparation of specifically substituted products [38]. The catalytic systems typically employ palladium acetate in combination with silver oxidants and operate under mild conditions compared to traditional thermal methods [37].

Nickel-based catalytic systems offer complementary reactivity profiles to palladium catalysts, often providing different regioselectivity patterns [39]. The electronic and steric properties of the metal center influence the site selectivity, with nickel catalysts favoring different positions compared to their palladium counterparts [39]. Ligand design has proven crucial for achieving high levels of regiocontrol, with phosphine and carbene ligands providing distinct selectivity profiles [36] [41].

| Catalyst System | Metal | Ligand | Selectivity | Conditions |

|---|---|---|---|---|

| Pd(OAc)₂/Ag₂O | Palladium | Phosphine | Position-2 | 110°C, AcOH |

| Ni-NHC Complex | Nickel | Carbene | Position-4 | 80°C, Base |

| Dual Catalysis | Pd/Cu | Mixed | Variable | Mild conditions |

The application of supramolecular interactions in catalyst design has enabled unprecedented levels of selectivity control [42]. These bifunctional catalysts utilize weak intermolecular interactions to preorganize substrates prior to the catalytic reaction, mimicking the selectivity mechanisms observed in enzymatic systems [42]. The substrate preorganization approach has been successfully applied to achieve site-selective functionalization of complex arylbiguanide derivatives [42].

Purification and Characterization Challenges

The purification and characterization of N-(2-ethoxyphenyl)imidodicarbonimidic diamide presents several technical challenges that are characteristic of biguanide compounds [23] [24]. These challenges arise from the basic nature of the biguanide functional group, its tendency to form multiple tautomeric forms, and the potential for hydrogen bonding interactions that complicate isolation procedures [21] [24]. Understanding these challenges is essential for developing effective purification strategies and obtaining reliable analytical data [25].

The biguanide functional group exhibits strong basicity, with multiple nitrogen atoms capable of protonation under acidic conditions [24]. This property leads to the formation of stable hydrochloride salts, which are often the preferred form for isolation and characterization [23] [24]. The protonation typically occurs at the imino groups rather than the amino groups due to favorable n-π conjugation effects [24]. The resulting dihydrochloride salts demonstrate improved crystallinity and thermal stability compared to the free bases [24].

Crystallization procedures for arylbiguanides require careful optimization of solvent systems and crystallization conditions [21] [24]. The compounds typically exhibit good solubility in polar protic solvents but limited solubility in non-polar media [24]. Recrystallization from water-acetone mixtures has proven effective for obtaining high-purity products, though the process requires careful temperature control to prevent decomposition [21]. Alternative purification methods include chromatographic separation, though this approach is complicated by the basic nature of the compounds [20].

| Characterization Method | Challenges | Solutions | Key Features |

|---|---|---|---|

| Nuclear Magnetic Resonance | Broad signals, tautomerism | Higher temperature, salt formation | δ 155-165 ppm (biguanide C) |

| Infrared Spectroscopy | Multiple NH stretches | Salt comparison | 3300-2900 cm⁻¹, 1640-1610 cm⁻¹ |

| Mass Spectrometry | Fragmentation patterns | Soft ionization | Molecular ion confirmation |

| X-ray Crystallography | Twinned crystals | Crystal selection | Structural validation |

Nuclear magnetic resonance spectroscopy of arylbiguanides reveals characteristic challenges related to tautomerism and rotational dynamics [21] [23]. The biguanide carbons typically appear in the range of 155-165 parts per million in carbon-13 spectra, though broad signals are often observed for the free bases due to rapid exchange processes [21]. Temperature-dependent studies have shown that spectra become better resolved at elevated temperatures, suggesting that rotational or tautomeric interconversions are accelerated under these conditions [21].

Infrared spectroscopy provides valuable structural information, with characteristic patterns of nitrogen-hydrogen stretching vibrations appearing in the 2900-3300 wavenumber region [21] [23]. The free bases exhibit additional sharp bands near 3440 and 3350 wavenumbers, attributed to primary amino groups [21]. Carbon-nitrogen stretching vibrations typically appear near 1640-1610 wavenumbers for both free bases and salts [21]. The spectroscopic data for hydrochloride salts generally provide better-resolved features compared to the corresponding free bases [23].

X-ray crystallographic analysis has revealed important structural features of arylbiguanides, including their tendency to adopt non-planar conformations with torsion angles of approximately 40 degrees between the two guanidinium units [24]. The solid-state organization often resembles lipid bilayer structures, with hydrophobic alkyl chains facing inward and hydrophilic biguanide moieties oriented toward the exterior [24]. However, crystal analysis is frequently complicated by the formation of twinned crystals, requiring careful crystal selection and analysis protocols [24].

The crystallographic analysis of N-(2-ethoxyphenyl)imidodicarbonimidic diamide reveals a complex molecular architecture characterized by extensive hydrogen bonding networks and distinctive structural features typical of biguanide derivatives [1] [2]. X-ray diffraction studies of similar imidodicarbonimidic diamide compounds demonstrate that these molecules adopt non-planar conformations to minimize steric interactions between the guanidine moieties [1] [3].

The molecular geometry exhibits significant deviations from planarity, with torsion angles between the two guanidine planes ranging from 25° to 42°, similar to those observed in phenformin and buformin complexes [2]. This conformational flexibility is essential for optimizing intermolecular interactions while reducing intramolecular steric conflict between the amino groups and the aromatic substituent [4] [2]. The ethoxyphenyl substituent adopts a position that allows for favorable π-π stacking interactions with neighboring molecules in the crystal lattice [4].

Table 3: Hydrogen Bonding Parameters

| Bond Type | Distance (Å) | Angle (°) | Energy (kJ/mol) |

|---|---|---|---|

| Intramolecular N-H···N | 2.8-3.2 | 140-160 | 15-25 |

| Intermolecular N-H···N | 2.9-3.1 | 150-170 | 20-30 |

| Intermolecular N-H···O | 2.7-3.0 | 160-180 | 25-35 |

| π-π stacking | 3.4-3.8 | N/A | 10-20 |

The hydrogen bonding network in the crystal structure involves multiple donor-acceptor interactions [1] [3]. The primary amino groups serve as hydrogen bond donors, forming intermolecular N-H···N bonds with the imino nitrogens of adjacent molecules [3] [4]. Additionally, the ethoxy oxygen atom participates in weaker C-H···O interactions that contribute to the overall crystal stability [5]. These hydrogen bonding patterns create extended two-dimensional networks that significantly influence the thermodynamic stability of the crystalline phase [2].

Crystallographic data for related phenylbiguanide compounds indicate monoclinic crystal systems with space groups such as P21/c [6]. The unit cell parameters typically show β angles around 97-102°, indicating moderate deviation from orthogonal geometry [1] [6]. The crystal packing reveals that molecules arrange in layered structures with alternating hydrophobic (aromatic) and hydrophilic (guanidine) regions [4].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic analysis provides comprehensive structural confirmation for N-(2-ethoxyphenyl)imidodicarbonimidic diamide through multiple analytical techniques. Infrared spectroscopy reveals characteristic absorption bands that are diagnostic for the imidodicarbonimidic diamide functional group and the ethoxyphenyl substituent [7] [8].

Table 2: Spectroscopic Characteristics

| Technique | Assignment | Frequency/Position |

|---|---|---|

| IR Spectroscopy | N-H stretching | 3200-3400 cm⁻¹ |

| IR Spectroscopy | C=N stretching | 1650-1680 cm⁻¹ |

| IR Spectroscopy | N-H deformation | 1550-1600 cm⁻¹ |

| IR Spectroscopy | C-O stretching (ethoxy) | 1230-1280 cm⁻¹ |

| ¹H NMR | Aromatic protons | 6.8-7.2 ppm |

| ¹³C NMR | Imidodicarbonimidic carbons | 155-165 ppm |

| Mass Spectrometry | Molecular ion peak | m/z 221 |

Infrared spectroscopy shows multiple N-H stretching vibrations in the 3200-3400 cm⁻¹ region, consistent with primary and secondary amino groups [7] [9]. The characteristic double carbonyl-like stretching appears at 1650-1680 cm⁻¹, reflecting the conjugated C=N bonds in the imidodicarbonimidic framework [7]. The ethoxy group displays characteristic C-O stretching at 1230-1280 cm⁻¹, confirming the presence of the ether linkage [8].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the molecular framework. In ¹H NMR spectroscopy, the aromatic protons of the ethoxyphenyl group appear as a complex multiplet in the 6.8-7.2 ppm region [10]. The ethoxy group displays characteristic patterns with the -OCH₂- protons appearing as a quartet around 4.0-4.2 ppm and the -CH₃ protons as a triplet at 1.3-1.5 ppm [11] [10]. The amino protons typically appear as broad signals between 4.5-6.5 ppm, often showing exchange behavior in protic solvents [10].

¹³C NMR spectroscopy reveals the characteristic imidodicarbonimidic carbon signals at 155-165 ppm, consistent with the conjugated C=N system [12] [10]. The aromatic carbons appear in the expected 110-160 ppm range, with the ethoxy-substituted carbon showing characteristic downfield shifts [10]. The ethoxy carbons are observed at approximately 63 ppm for the -OCH₂- carbon and 15 ppm for the -CH₃ carbon [11].

Mass spectrometry confirms the molecular composition with a molecular ion peak at m/z 221, corresponding to the molecular formula C₁₀H₁₅N₅O [13] [14]. Fragmentation patterns typically show loss of the ethoxy group (m/z 176) and subsequent fragmentation of the imidodicarbonimidic core through loss of NH₃ units [15] [16]. High-resolution mass spectrometry provides accurate mass measurements that confirm the elemental composition within 5 ppm accuracy [15].

Thermodynamic Stability and Tautomeric Behavior

The thermodynamic stability of N-(2-ethoxyphenyl)imidodicarbonimidic diamide is fundamentally influenced by its tautomeric equilibria and the electronic effects of the ethoxyphenyl substituent [17] [18] [19]. Density functional theory calculations reveal that the compound can exist in multiple tautomeric forms, with the canonical imidodicarbonimidic structure being thermodynamically favored [18] [20].

Table 4: Tautomeric Forms and Relative Stabilities

| Tautomer | Relative Stability (kJ/mol) | Population (%) | Characteristic Feature |

|---|---|---|---|

| Canonical form | 0 (reference) | 85-95 | C=N conjugation |

| Imino tautomer | +15-25 | 5-12 | N-H migration |

| Enol tautomer | +30-40 | 1-3 | O-H formation |

| Alternative imino form | +20-30 | 2-5 | Alternative C=N position |

The tautomeric behavior of imidodicarbonimidic diamides involves proton migration between nitrogen atoms within the conjugated system [21] [18] [19]. The canonical tautomer, characterized by maximum conjugation across the C=N-C=N framework, represents the most stable configuration under normal conditions [18] [22]. This stability arises from optimal π-electron delocalization and minimal steric hindrance [2] [18].

Electronic effects of the 2-ethoxyphenyl substituent significantly influence tautomeric equilibria [20] [23]. The electron-donating ethoxy group stabilizes the canonical tautomer through resonance effects, while the phenyl ring provides additional stabilization through π-conjugation [20]. Computational studies indicate that electron-donating substituents in the ortho position of phenylbiguanides enhance the stability of the primary tautomeric form [17] [20].

Temperature-dependent nuclear magnetic resonance studies reveal that tautomeric exchange rates increase with temperature, following Arrhenius behavior with activation energies typically ranging from 50-80 kJ/mol [17] [23]. At ambient temperatures, the exchange is slow on the NMR timescale, allowing observation of individual tautomers [17]. The predominance of the canonical form (85-95%) reflects its superior thermodynamic stability compared to alternative tautomeric configurations [18] [23].

Solvent effects play a crucial role in tautomeric equilibria [24]. Polar protic solvents can stabilize minor tautomers through specific hydrogen bonding interactions, while aprotic solvents generally favor the canonical form [24] [17]. The formation of intermolecular hydrogen bonds can shift equilibria toward tautomers that optimize donor-acceptor complementarity with solvent molecules [17].

Solubility Profile and Partition Coefficients

The solubility characteristics of N-(2-ethoxyphenyl)imidodicarbonimidic diamide reflect the amphiphilic nature of the molecule, combining the hydrophilic imidodicarbonimidic diamide core with the lipophilic ethoxyphenyl substituent [25] [26] [27]. This structural duality results in moderate solubility across various solvent systems with distinct preferences based on polarity and hydrogen bonding capacity [27] [28].

Table 5: Solubility Profile and Partition Coefficients

| Solvent | Solubility (mg/mL) | LogP |

|---|---|---|

| Water | 2.5-3.2 | N/A |

| Methanol | 15-20 | N/A |

| Ethanol | 8-12 | N/A |

| DMSO | 25-30 | N/A |

| Acetonitrile | 1.5-2.0 | N/A |

| Dichloromethane | 0.1-0.3 | N/A |

| n-Octanol | 0.5-0.8 | 1.2-1.5 |

Aqueous solubility is limited to 2.5-3.2 mg/mL at ambient temperature, reflecting the influence of the hydrophobic ethoxyphenyl group [26] [29]. This moderate water solubility is significantly higher than that observed for unsubstituted biguanides, indicating that the ethoxy substitution enhances hydrophilic character through hydrogen bonding interactions [25] [27]. The solubility in water is pH-dependent, with increased solubility under acidic conditions due to protonation of the basic nitrogen centers [30] [31].

Polar protic solvents demonstrate enhanced solvation capacity, with methanol showing the highest solubility at 15-20 mg/mL [27]. Ethanol exhibits intermediate solubility (8-12 mg/mL), while polar aprotic solvents such as dimethyl sulfoxide achieve the maximum solubility of 25-30 mg/mL [27]. These observations reflect the ability of the compound to form hydrogen bonds with protic solvents and favorable dipole-dipole interactions with aprotic polar media [27].

The octanol-water partition coefficient (LogP) ranges from 1.2-1.5, indicating moderate lipophilicity [26] [30]. This value suggests favorable distribution into biological membranes while maintaining sufficient aqueous solubility for pharmaceutical applications [30]. The partition coefficient is influenced by the tautomeric equilibrium, as different tautomers may exhibit varying lipophilicity due to altered hydrogen bonding patterns [32] [28].

Thermodynamic solubility parameters indicate that dissolution is enthalpically driven in polar solvents, with entropy contributions becoming significant at elevated temperatures [30]. The solubility behavior follows the general pattern observed for substituted biguanides, where aromatic substituents enhance lipophilicity while maintaining essential polar character through the guanidine framework [25] [26].

Table 1: Physicochemical Properties of N-(2-ethoxyphenyl)imidodicarbonimidic diamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅N₅O |

| Molecular Weight (g/mol) | 221.26 |

| Appearance | White to off-white solid |

| Melting Point (°C) | Not reported |

| Density (g/cm³) | Not determined |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

| Topological Polar Surface Area (Ų) | 112 |

| Complexity | 259 |